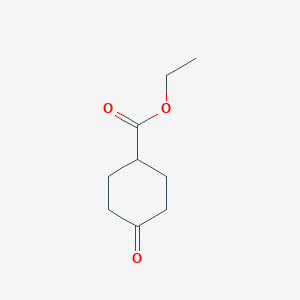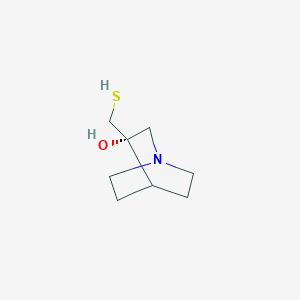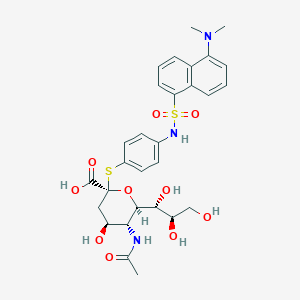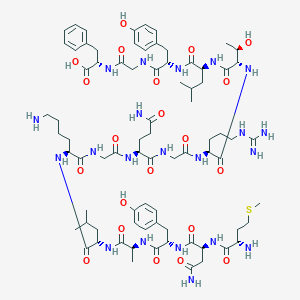
Ethyl 4-oxocyclohexanecarboxylate
Vue d'ensemble
Description
Ethyl 4-oxocyclohexanecarboxylate is a naturally occurring ester with unique properties, including solubility in organic solvents, thermal stability, electrical insulation properties, and chemical resistance . It is an ethyl ester resulting from the formal condensation of the carboxy group of 4-oxocyclohexanecarboxylic acid with ethanol .
Synthesis Analysis
This compound plays a crucial role in the synthesis of neuropeptide Y antagonist 1, which is currently being clinically investigated for the treatment of obesity . The convergent synthesis of 1 involves a stereoselective route to trans-spirolactone carboxylic acid intermediate 2a and aminopyrazole 3 . It can also be used to prepare novel water-soluble conjugates of 1,2,4,5-tetraoxane bis (quaternary ammonium salts) .Molecular Structure Analysis
Ethyl 4-oxocyclohexanecarboxylate belongs to a class of organic compounds known as esters, which are formed through the reaction of an acid and an alcohol . This particular ester is derived from 4-oxocyclohexanecarboxylic acid, which is a cyclic fatty acid .Physical And Chemical Properties Analysis
Ethyl 4-oxocyclohexanecarboxylate is a colorless liquid with a slightly fruity aroma . It is soluble in most organic solvents and insoluble in water . This ester is thermally stable, having a high decomposition temperature . It also has good electrical insulation properties and low dielectric constant .Applications De Recherche Scientifique
Synthesis of Dopamine Agonists
Ethyl 4-oxocyclohexanecarboxylate: is employed in the preparation of dopamine agonists . These compounds are significant in the treatment of Parkinson’s disease and other dopamine-related disorders. The chemical serves as a precursor in the synthesis of molecules that can mimic the action of dopamine, thereby compensating for the decreased dopamine levels in patients.
Creation of Tetracyclic Diterpenes
The compound is used in the synthesis of the skeleton of tetracyclic diterpenes . These are a class of compounds with various biological activities, including anti-inflammatory and antimicrobial properties. The versatility of Ethyl 4-oxocyclohexanecarboxylate allows for the creation of complex molecular structures found in natural products.
Neuropeptide Y Antagonist Synthesis
In the field of obesity treatment, Ethyl 4-oxocyclohexanecarboxylate plays a crucial role in the synthesis of neuropeptide Y antagonist 1 . This compound is being investigated for its potential to regulate appetite and energy balance, which is vital in the management of obesity.
Electrical Insulation Applications
Due to its good electrical insulation properties and low dielectric constant, Ethyl 4-oxocyclohexanecarboxylate is suitable for use in electrical insulation applications . Its thermal stability and resistance to various chemicals make it an ideal choice for this field.
Chemical Resistance and Industrial Use
The chemical resistance of Ethyl 4-oxocyclohexanecarboxylate to acids, alkalis, and most organic solvents underscores its utility in industrial applications where such resistance is paramount . Its non-reactivity with living tissue also makes it safe for scenarios where human contact is likely.
Synthesis of Water-Soluble Conjugates
This compound is also used to prepare novel water-soluble conjugates of 1,2,4,5-tetraoxane bis (quaternary ammonium salts) . These conjugates have applications in medicinal chemistry, particularly in the design of drugs with improved solubility and bioavailability.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYAWONOWHSQRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312146 | |
| Record name | Ethyl 4-oxocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxocyclohexanecarboxylate | |
CAS RN |
17159-79-4 | |
| Record name | Ethyl 4-oxocyclohexanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17159-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxocyclohexanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017159794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17159-79-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-oxocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-oxocyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexanecarboxylic acid, 4-oxo-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 4-OXOCYCLOHEXANECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L96JCJ75Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Ethyl 4-oxocyclohexanecarboxylate in organic synthesis?
A1: Ethyl 4-oxocyclohexanecarboxylate serves as a versatile building block in organic synthesis. Its structure, containing both a ketone and an ester functional group, allows for diverse chemical transformations.
- Example 1: In the synthesis of 4-[2'-(4''-trans-propylcyclohexyl)ethyl]cyclohexanone, it acts as a precursor for the Grignard reaction, ultimately leading to the formation of the target compound. []
- Example 2: It can be transformed into a 1,2,4,5-tetraoxane derivative via methyltrioxorhenium-catalyzed endo-peroxidation with hydrogen peroxide. This tetraoxane derivative was then used to synthesize novel water-soluble conjugates with bis(quaternary ammonium salts). []
Q2: What challenges arise during reactions involving Ethyl 4-oxocyclohexanecarboxylate?
A: One challenge encountered is the control of stereochemistry during reactions. For instance, the reaction of Ethyl 4-oxocyclohexanecarboxylate with lithiated isonicotinamide can lead to both trans and cis isomers. Achieving high stereoselectivity often requires careful optimization of reaction conditions or the development of alternative synthetic routes. []
Q3: Can you elaborate on the alternative synthetic strategies employed to improve stereoselectivity in reactions with Ethyl 4-oxocyclohexanecarboxylate?
A: The research highlights the use of ketene chemistry to enhance the trans:cis ratio in the synthesis of a neuropeptide Y antagonist. By converting Ethyl 4-oxocyclohexanecarboxylate to its corresponding ketene intermediate and reacting it with tert-butyl alcohol under specific conditions, a significant improvement in stereoselectivity was observed. This approach led to a higher yield of the desired trans isomer, demonstrating the effectiveness of ketene chemistry in controlling stereochemistry. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(Cyclopropylmethoxy)-acetic Acid 1,1-Dimethyl-2-[4-(methylsulfonyl)phenyl]-2-oxoethyl Ester](/img/structure/B123746.png)
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B123747.png)
![(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid](/img/structure/B123748.png)
![cis-1-Oxo-octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid methyl ester](/img/structure/B123754.png)
![2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B123755.png)




